molecular formula C30H32ClN3O4 B2925815 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride CAS No. 2097916-46-4

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride

Cat. No.: B2925815
CAS No.: 2097916-46-4
M. Wt: 534.05
InChI Key: LELQUSAEIHONJC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride is a useful research compound. Its molecular formula is C30H32ClN3O4 and its molecular weight is 534.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound and its related structures have been synthesized through various methods aimed at improving efficiency, yield, and applicability in pharmaceutical development. For example, Bänziger et al. (2000) presented a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester, highlighting a methodology feasible for the large-scale manufacturing of pharmaceutically active compounds Bänziger et al., 2000. This synthesis approach underlines the importance of such compounds in pharmaceutical research, focusing on their chemical properties and potential applications.

Biological Applications and Studies

Several studies have explored the biological activities of quinoline derivatives, suggesting their potential in developing new therapeutic agents. For instance, the design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents have been reported, showing potent antiproliferative activities against various cancer cell lines Li et al., 2020. These findings indicate the compound's relevance in cancer research and its potential as a lead compound in developing new anticancer therapies.

Moreover, the compound's derivatives have been studied for their antimicrobial activities, suggesting a broad spectrum of applications in treating infections. Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives, demonstrating significant antibacterial activity against various bacterial strains Kumar et al., 2021. This research underscores the compound's utility in developing new antimicrobial agents, contributing to addressing antibiotic resistance challenges.

Mechanism of Action

Target of Action

The primary target of the compound is currently under investigation. Preliminary studies suggest that it may have potential anticoronaviral activity . .

Mode of Action

It is believed to interact with its targets in a way that disrupts the normal functioning of the virus, thereby inhibiting its replication . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential antiviral activity. The exact pathways and their downstream effects are yet to be determined. It is hypothesized that the compound may interfere with the life cycle of the virus, affecting its ability to infect host cells and replicate .

Result of Action

The molecular and cellular effects of the compound’s action are currently under study. Preliminary findings suggest that it may inhibit the replication of certain viruses, potentially leading to a decrease in viral load . .

Properties

IUPAC Name

[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4.ClH/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22;/h5-12,17-19H,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELQUSAEIHONJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.